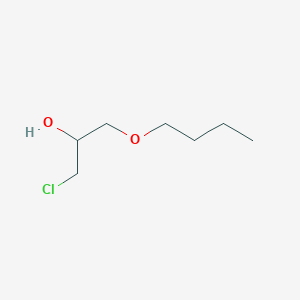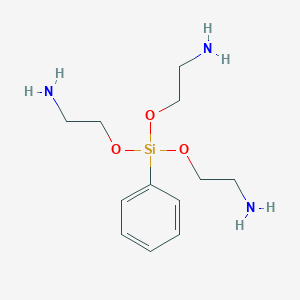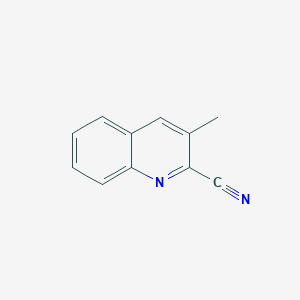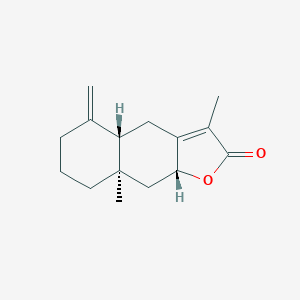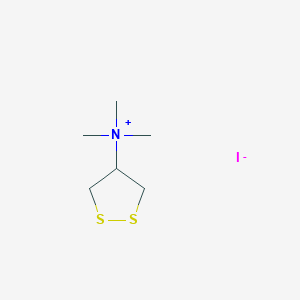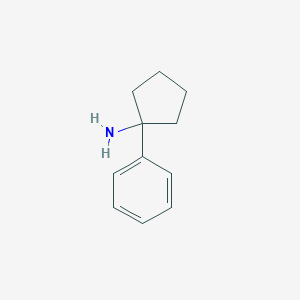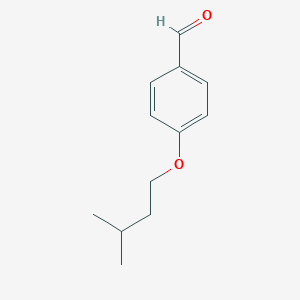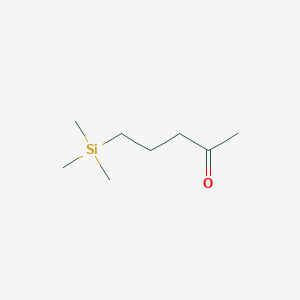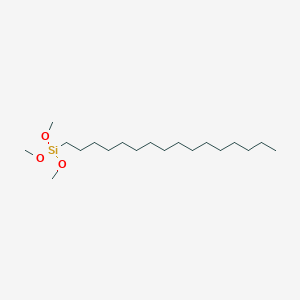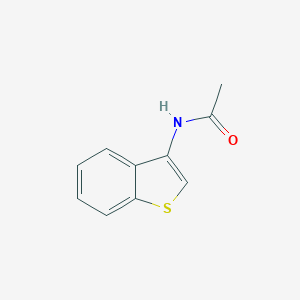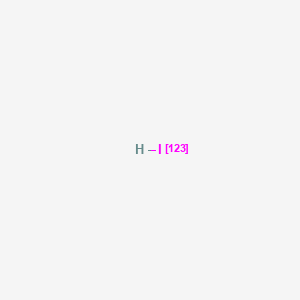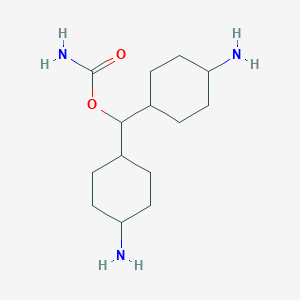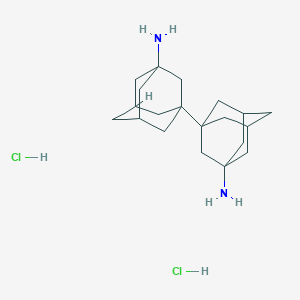
1,1'-Biadamantane-3-3'-diamine, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-Biadamantane-3-3'-diamine, dihydrochloride, also known as ADMA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of adamantane, a bicyclic hydrocarbon that is commonly used as a structural scaffold in drug design. ADMA has been found to have a wide range of potential applications, including as an antiviral agent, a cancer treatment, and a neuroprotective agent. In
Mécanisme D'action
The mechanism of action of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is not fully understood, but it is believed to work by inhibiting the activity of the viral polymerase. This enzyme is essential for viral replication, and 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to bind to the active site of the polymerase, preventing it from functioning properly. In cancer cells, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the eventual death of the cell. The neuroprotective properties of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride are thought to be due to its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a molecule that is toxic to neurons.
Effets Biochimiques Et Physiologiques
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its antiviral, anticancer, and neuroprotective properties, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have antioxidant properties, and may be useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is a highly reactive compound, and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1,1'-Biadamantane-3-3'-diamine, dihydrochloride. One area of interest is the development of more potent antiviral agents based on the 1,1'-Biadamantane-3-3'-diamine, dihydrochloride scaffold. Another area of interest is the development of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride-based cancer treatments that are more selective and less toxic than current chemotherapy drugs. Additionally, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride may have potential as a treatment for other diseases such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
1,1'-Biadamantane-3-3'-diamine, dihydrochloride can be synthesized using a variety of methods, including the reaction of 1,3-diaminopropane with 1-adamantyl bromide, the reaction of 1,3-diaminopropane with 1-adamantyl chloride, and the reaction of 1,3-diaminopropane with 1-adamantyl tosylate. The most common method involves the reaction of 1,3-diaminopropane with 1-adamantyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride.
Applications De Recherche Scientifique
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been studied extensively for its potential as an antiviral agent. It has been found to be effective against a wide range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride works by inhibiting the viral polymerase, which is essential for viral replication. In addition to its antiviral properties, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have potential as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18392-94-4 |
|---|---|
Nom du produit |
1,1'-Biadamantane-3-3'-diamine, dihydrochloride |
Formule moléculaire |
C20H34Cl2N2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-(3-amino-1-adamantyl)adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H |
Clé InChI |
STRSBVPKBCJBIX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



